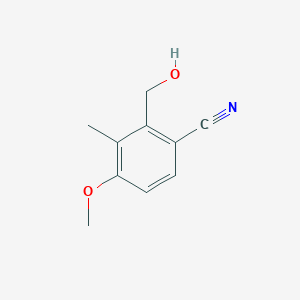

2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile” is a derivative of benzonitrile, which is an aromatic organic compound. It contains a hydroxymethyl group (-CH2OH), a methoxy group (-OCH3), and a methyl group (-CH3) attached to the benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving the introduction of the hydroxymethyl, methoxy, and methyl groups to the benzonitrile core .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (a six-membered ring of carbon atoms with alternating single and double bonds), with a nitrile group (-CN), a hydroxymethyl group, a methoxy group, and a methyl group attached to it .Chemical Reactions Analysis

As an aromatic nitrile, this compound could participate in various chemical reactions. The nitrile group could undergo hydrolysis, reduction, or other reactions. The hydroxymethyl and methoxy groups might also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar nitrile, hydroxymethyl, and methoxy groups could influence its solubility, boiling point, melting point, and other properties .Applications De Recherche Scientifique

- Drug Delivery Systems : HMF derivatives have been explored as potential carriers for gene therapy. Researchers seek non-viral vectors, and polycationic compounds like HMF can form complexes with DNA or RNA, overcoming barriers to gene transport in vivo and in vitro .

- Anticancer Agents : HMF derivatives may serve as a foundation for anticancer drug delivery systems. Their unique chemical properties make them promising candidates for targeted therapies .

- Electrocatalytic Oxidation : HMF can be oxidized to form 2,5-furandicarboxylic acid (FDCA), a valuable platform chemical. Optimized catalysts, such as CoP/Ni2P-NiCoP@NC-600, exhibit excellent HMF oxidation activity, leading to high FDCA yields .

- Carbon-Neutral Feedstock : HMF is produced industrially as a carbon-neutral feedstock for fuels and other chemicals. Its conversion to FDCA contributes to sustainable energy production .

- Food Additive : HMF is classified as a food improvement agent and is used in the food industry. It serves as a biomarker and flavoring agent for food products .

- Formation in Food : HMF can form in sugar-containing foods during heating or cooking processes. While its potential carcinogenicity was studied, in vivo genotoxicity results were negative .

- Furan Platform Chemicals : HMF is part of the furan platform chemicals (FPCs) family. FPCs, including furfural and HMF, are directly available from biomass. They play a crucial role in chemical synthesis and sustainable manufacturing .

- Acid-Base Indicators : HMF derivatives have been evaluated as indicators for acid-base volumetric titrations. For example, they can be used in titrating hydrochloric acid with sodium hydroxide .

- Heterostructures : Researchers have developed heterostructures involving HMF derivatives. These materials exhibit outstanding catalytic activity for HMF oxidation reactions, leading to valuable products like FDCA .

Biomedical Applications

Electrocatalysis and Energy Conversion

Food Industry and Flavoring

Chemical Synthesis and Derivatives

Material Science and Catalysis

Green Chemistry and Sustainability

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(hydroxymethyl)-4-methoxy-3-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-9(6-12)8(5-11)3-4-10(7)13-2/h3-4,12H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVQEHLBXLSHGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1CO)C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587367.png)

![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2587369.png)

![6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587370.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)acetamide](/img/structure/B2587373.png)

![3-[(2-phenylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2587374.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-fluorobenzoate](/img/structure/B2587378.png)

![2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole](/img/structure/B2587390.png)